Compound Description: MF498 is a novel and selective antagonist of the E prostanoid receptor 4 (EP4). [] It demonstrated efficacy in inhibiting inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and relieving pain in a guinea pig model of osteoarthritis. [] MF498 showed good tolerability in gastrointestinal toxicity tests and a moderate reduction in furosemide-induced natriuresis in a diuretic model. []
Relevance: Although structurally distinct from 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, MF498 shares the presence of a sulfonyl group and an aromatic ring system. Both compounds belong to a broader class of heterocyclic compounds with potential biological activity. The research on MF498 highlights the potential of targeting specific receptors with small molecule antagonists, an approach that might be relevant for investigating the biological activity of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one.
Compound Description: This compound is an oxadiazole derivative synthesized from nalidixic acid through a hydrazone intermediate. [] The compound was characterized using melting point, elemental analysis, 1H-NMR, and atomic absorption spectroscopy. [] While the specific biological activity of this compound is not discussed in the provided abstract, the research highlights the synthesis and characterization of oxadiazole derivatives from nalidixic acid, which are known to exhibit diverse pharmacological properties. []
Relevance: This compound, like 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, belongs to the class of heterocyclic compounds and contains a nitrogen-containing heterocyclic ring system. Both structures also feature an acetamide group. Exploring the biological activity of this oxadiazole derivative might provide insights into the potential pharmacological applications of other structurally related heterocyclic compounds, including 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one.
Compound Description: This compound is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, synthesized as part of a series of indole derivatives investigated for potential biological activities. [] The crystal structure of this compound was determined using X-ray single-crystal diffraction. [] The study focuses on the structural analysis of the compound, particularly the hydrogen-bonding patterns and the influence of the substituent groups on the steric repulsions within the molecule. []
Relevance: This compound shares the core structure of a benzene-sulfonamide moiety with 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. The presence of this common functional group suggests potential similarities in their chemical reactivity and possibly biological activity. Furthermore, both compounds are part of a broader class of heterocyclic compounds containing nitrogen in their ring systems, further emphasizing their structural relatedness.
Compound Description: Analog 24 is an aminopyrazole compound that demonstrated selective inhibition of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] The compound also reduced Mcl-1 levels, an antiapoptotic protein, in a concentration-dependent manner. [] The study highlights the potential of Analog 24 as a therapeutic agent for pancreatic cancer by sensitizing cancer cells to Bcl-2 inhibitors through its action on CDK5 and Mcl-1. []
Relevance: While not directly structurally similar, the research on Analog 24 provides insight into a potential mechanism for modulating Mcl-1 function, which might be relevant for exploring the biological activity of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. If the target compound exhibits any activity related to apoptosis or cell cycle regulation, the findings on Analog 24 could be informative.
4-(2,3-dichlorophenyl)-1H-2,3-benzoxazin-1-one (2) and Ethyl [4-(2,3-dichlorophenyl)-1-oxophthalazin-2(1H)-yl)]acetate (3)
Compound Description: Compound 2 is a benzoxazinone derivative synthesized from 2-{2,3-dichlorophenylcarbonyl}-benzoic acid. [] Compound 3 is an ethyl acetate derivative synthesized by reacting compound 2 with ethyl glycinate. [] These compounds were used as intermediates in the synthesis of a series of oxadiazolo, thiadiazolo, and triazolo phthalazin-1(2H)-one derivatives. [] The specific biological activities of these intermediates were not reported in the provided abstract. []
Relevance: These compounds, while not structurally identical, share the presence of a dichlorophenyl substituent with 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. Both compounds also belong to the general category of heterocyclic compounds. The presence of the dichlorophenyl moiety could potentially influence their physico-chemical properties and might contribute to potential biological activities.
Compound Description: 8-OH-DPAT is a selective serotonin (5-HT)1A receptor agonist. [] This study highlights 8-OH-DPAT's ability to elicit spontaneous tail-flicks in rats, a behavior proposed as an in vivo model for 5-HT1A receptor activity. [] The research focuses on the pharmacological characterization of this response, demonstrating its specificity to 5-HT1A receptor activation and its blockade by 5-HT1A receptor antagonists. []
Relevance: While not directly structurally related to 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, the research on 8-OH-DPAT emphasizes the importance of evaluating potential interactions with serotonin receptors. It is possible that 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one might exhibit some affinity for or activity at serotonin receptors, and the findings on 8-OH-DPAT provide a framework for such investigations.
Compound Description: HMR-1098 is a selective antagonist of the sarcolemmal ATP-gated potassium channel (K-ATP). [] This study investigated the proarrhythmic potential of opening different subtypes of K-ATP channels in the heart. [] HMR-1098 effectively blocked the induction of ventricular fibrillation caused by pinacidil, a nonselective K-ATP channel agonist. [] This suggests that selective opening of sarcolemmal K-ATP channels might be proarrhythmic. []
Relevance: The research on HMR-1098 highlights the importance of selectivity when targeting specific receptor subtypes, a concept potentially applicable to 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. Understanding the specific targets of this compound will be crucial for assessing its potential therapeutic applications and avoiding off-target effects. While the chemical structures are distinct, both HMR-1098 and the target compound feature a sulfonyl group and an aromatic ring system, placing them in a similar chemical space.
Compound Description: These compounds are thiohydantoin derivatives prepared from 2,4-dihydroxybenzylidene thiosemicarbazones. [] Some of these derivatives (compounds 5, 6, and 11) exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. [] They were also incorporated into epoxy organic coatings to enhance flame retardancy and corrosion resistance. []
Relevance: While not directly structurally similar, these thiohydantoin derivatives highlight the potential of heterocyclic compounds containing a thioxoimidazolidin-4-one moiety for exhibiting antimicrobial activity. This might provide a direction for exploring the biological activity of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, considering both compounds share the general characteristic of being heterocyclic with nitrogen and sulfur atoms in their structures.
N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide (Hesperadin), N-(2-chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]-benzamide (TC-S7010), N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide (ZM447439), and N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide (VX-680).
Compound Description: These compounds are known inhibitors of aurora kinases, enzymes that play a critical role in cell division. [] Hesperadin, TC-S7010, ZM447439, and VX-680 have been investigated for their potential as anticancer agents due to their ability to inhibit aurora kinase activity. [] The study focuses on designing and synthesizing a series of polyphenols containing an N-methyleneformohydrazide scaffold, inspired by the structural features of these known aurora kinase inhibitors. []
Relevance: These compounds, while not directly structurally similar, serve as examples of small molecules with potent biological activity. Their activity as aurora kinase inhibitors highlights the potential for compounds like 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one to exhibit similar biological activities, particularly in the realm of cell cycle regulation or as potential anticancer agents.
Compound Description: Timolol is a beta-adrenergic receptor antagonist commonly used to treat glaucoma and hypertension. [] The study describes the preparation and pharmaceutical compositions of nitrate salts of various hypotensive agents, including timolol. [] The use of nitrate salts aims to enhance the solubility and bioavailability of these medications. []
Relevance: Although structurally distinct, the inclusion of timolol in a study on hypotensive agents raises the question of whether 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one might also exhibit any cardiovascular effects or interactions with beta-adrenergic receptors. This study provides context for considering a wider range of potential biological activities for the target compound beyond its structural similarities to other compounds.
Compound Description: (+)-PD 128,907 is a dopamine D3/D2 receptor agonist. [] This study demonstrated that (+)-PD 128,907, along with other D3/D2 agonists, could dose-dependently prevent convulsions and lethality induced by cocaine in mice. [] The protective effects were attributed to D3 receptor activation, suggesting a potential therapeutic strategy for cocaine toxicity. []
Relevance: While not directly structurally related, the research on (+)-PD 128,907 and its protective effects against cocaine toxicity highlights the potential for compounds like 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one to interact with the dopaminergic system. It is possible that the target compound might exhibit affinity for or activity at dopamine receptors, and the findings on (+)-PD 128,907 offer a framework for investigating such interactions.
Compound Description: This compound is a but-2-enoate derivative formulated as a synergistic herbicidal composition in combination with other herbicides. [] This research focuses on developing new herbicidal mixtures with enhanced efficacy. [] The specific mode of action and individual herbicidal activity of compound I are not described in the provided abstract. []
Relevance: While the chemical structures differ significantly, the research on Compound I emphasizes the potential for synergistic interactions between different compounds, a concept relevant when exploring the biological activity of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. It is possible that this compound might exhibit synergistic effects when combined with other agents, enhancing its overall efficacy.
Compound Description: SR 141716A is a known antagonist of the cannabinoid CB1 receptor. [] This study describes the synthesis and characterization of a novel putative CB1 receptor antagonist, N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327). [] NESS 0327 exhibited higher affinity and selectivity for the CB1 receptor compared to SR 141716A. []
Relevance: SR 141716A, as a known CB1 receptor antagonist, provides a comparative reference point for understanding the pharmacological properties of the newly synthesized NESS 0327. Although not structurally identical to 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, this research highlights the development of potent and selective CB1 receptor antagonists, which could be relevant if the target compound shows any interaction with the endocannabinoid system.
Compound Description: This compound is a triazole derivative used as part of a fungicidal mixture in combination with an amide compound. [] The research focuses on developing synergistic fungicidal compositions by combining different active ingredients. [] The specific fungicidal activity of compound II.1 is not detailed in the provided abstract. []
Relevance: Although structurally different, Compound II.1 highlights the potential for fungicidal activity within the class of heterocyclic compounds, which could be relevant for exploring the biological activity of 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one. Both compounds contain nitrogen-containing heterocyclic rings and halogens, suggesting they might share some commonalities in their chemical properties.
Compound Description: ICI 118,551 is a selective antagonist of the beta-2 adrenergic receptor. [] This study investigated the beta-adrenergic receptor subtypes present in the human prostate cancer cell line LNCaP. [] ICI 118,551 potently blocked the increase in cyclic adenosine monophosphate (cAMP) levels induced by isoproterenol, a beta-adrenergic receptor agonist, indicating the presence of functional beta-2 adrenergic receptors in LNCaP cells. []
Relevance: While not directly structurally similar to 7-(azepan-1-yl)-3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one, the research on ICI 118,551 suggests that evaluating potential interactions with beta-adrenergic receptors, particularly the beta-2 subtype, might be relevant for exploring the biological activity of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.